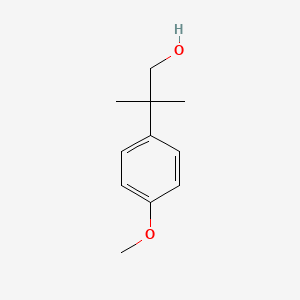
2-(4-Chlorophenoxy)ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)ethylamine is an organic compound with the molecular formula C8H10ClNO. It is a derivative of phenoxyethanol, where the hydroxyl group is replaced by an amine group, and a chlorine atom is attached to the phenyl ring. This compound is used as a building block in the synthesis of pharmaceuticals and other fine chemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)ethylamine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol, which is then converted to the corresponding amine through a nucleophilic substitution reaction with ammonia or an amine source .
-
Step 1: Formation of 2-(4-Chlorophenoxy)ethanol
Reactants: 4-chlorophenol, ethylene oxide
Conditions: Basic medium, typically using sodium hydroxide
Reaction: [ \text{C}_6\text{H}_4\text{ClOH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_4\text{ClOCH}_2\text{CH}_2\text{OH} ]
-
Step 2: Conversion to this compound
Reactants: 2-(4-chlorophenoxy)ethanol, ammonia or an amine source
Conditions: Elevated temperature and pressure
Reaction: [ \text{C}_6\text{H}_4\text{ClOCH}_2\text{CH}_2\text{OH} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_4\text{ClOCH}_2\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
2-(4-Chlorophenoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products
Oxidation: 2-(4-Nitrophenoxy)ethylamine
Reduction: 2-(4-Chlorophenoxy)ethanol
Substitution: 2-(4-Methoxyphenoxy)ethylamine
科学的研究の応用
2-(4-Chlorophenoxy)ethylamine has several scientific research applications:
作用機序
The mechanism of action of 2-(4-Chlorophenoxy)ethylamine involves its interaction with specific molecular targets and pathways:
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine.
Cholesterol Biosynthesis Inhibition: Derivatives of the compound have been shown to inhibit enzymes involved in cholesterol biosynthesis, potentially lowering cholesterol levels.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenoxy)ethylamine: Similar structure but with the chlorine atom in the ortho position.
2-(4-Chlorophenyl)ethylamine: Similar structure but with the phenyl ring directly attached to the ethylamine group.
Uniqueness
2-(4-Chlorophenoxy)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase and cholesterol biosynthesis makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-(4-chlorophenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHXAAXEJWSEND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
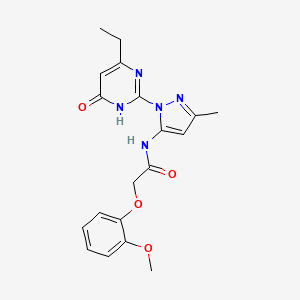
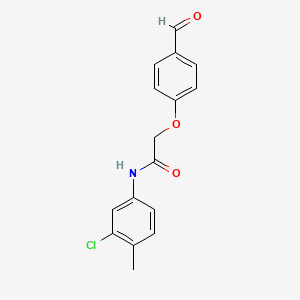
![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)
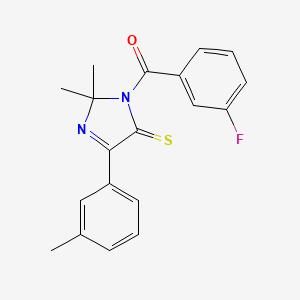


![3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2357929.png)
![N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2357930.png)
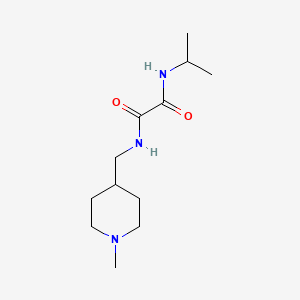
![N-(4-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2357932.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B2357933.png)
![2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one](/img/structure/B2357934.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2357935.png)
